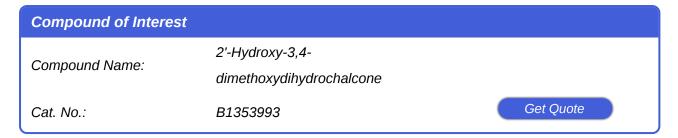


Dihydrochalcones: A Comprehensive Technical Review of Their Pharmacological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochalcones are a class of plant-derived secondary metabolites belonging to the flavonoid family. Structurally, they are characterized by two aromatic rings linked by a three-carbon α,β -saturated carbonyl system. Found in a variety of fruits and vegetables, notably apples, these compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of dihydrochalcones, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.[3]

Pharmacological Properties of Dihydrochalcones

Dihydrochalcones exhibit a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties.[1][4] These activities are attributed to their unique chemical structure, which allows them to interact with various cellular targets and signaling pathways.

Antioxidant Activity



The antioxidant capacity of dihydrochalcones is a cornerstone of their pharmacological profile, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Their antioxidant efficacy is influenced by the number and position of hydroxyl groups on their aromatic rings.[5][6]

Quantitative Data: Antioxidant Activity of Dihydrochalcones

Compound	Assay	say IC50 Value	
Phloretin	DPPH• scavenging Lower than Phloridzi and Trilobatin		[6][7]
Phloretin	ABTS•+ scavenging	BTS•+ scavenging Lower than Phloridzin and Trilobatin	
Phloridzin	DPPH• scavenging	Higher than Phloretin and Trilobatin	[6][7]
Trilobatin	DPPH• scavenging	Lower than Phloridzin and Naringin dihydrochalcone	[6][7]
Neohesperidin dihydrochalcone	DPPH• scavenging	Lower than Naringin dihydrochalcone	[6][7]
Naringin dihydrochalcone	DPPH• scavenging	Higher than Trilobatin and Neohesperidin dihydrochalcone	[6][7]

Anti-inflammatory Effects

Dihydrochalcones have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[8] For instance, certain dihydrochalcone derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-kB), a pivotal transcription factor in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity of Dihydrochalcones



Compound	Model/Assay	Effect	Reference
4',6'-dihydroxy-2',4- dimethoxy-5'-(2"- hydroxybenzyl)dihydro chalcone	TPA-induced mouse ear edema	Significant inhibition at 1 mg/ear	[9]
4',6'-dihydroxy-2',4- dimethoxydihydrochal cone	TPA-induced mouse ear edema	Significant inhibition at 1 mg/ear	[9]
Trilobatin	LPS-stimulated macrophages	Suppression of NF-κB signaling pathway	[8]

Anti-diabetic Potential

The anti-diabetic effects of dihydrochalcones are primarily attributed to their ability to inhibit key carbohydrate-metabolizing enzymes, such as α -amylase and α -glucosidase, thereby reducing postprandial hyperglycemia.[10] Phlorizin, a well-known dihydrochalcone, is a competitive inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2).[10]

Quantitative Data: Anti-diabetic Activity of Dihydrochalcones

Compound/Extract	Target Enzyme	IC50 Value	Reference
Dihydrochalcone derivatives	α-amylase	150.24–384.14 μg/mL	[10]
Dihydrochalcone derivatives	α-glucosidase	214.42–754.12 μg/mL	[10]

Anti-cancer Activity

Emerging evidence highlights the potential of dihydrochalcones as anti-cancer agents. Their mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and metastasis.[10][11] These effects are often mediated through the modulation of critical signaling pathways such as the MAPK and PI3K/AKT pathways.[1][3]



Quantitative Data: Anti-cancer Activity of Dihydrochalcones



Compound	Cell Line	Assay	IC50 Value (μg/mL)	Reference
Trilobatin (A1)	A549 (lung)	MTT	>200	[11]
Phloretin (A2)	A549 (lung)	MTT	98.7	[11]
3- hydroxyphloretin (A3)	A549 (lung)	MTT	95.4	[11]
3"'-methoxy-6"- O-feruloy-4'-O- glucopyranosyl- phloretin (A7)	A549 (lung)	MTT	75.3	[11]
Trilobatin (A1)	Bel 7402 (liver)	MTT	>200	[11]
Phloretin (A2)	Bel 7402 (liver)	MTT	102.5	[11]
3- hydroxyphloretin (A3)	Bel 7402 (liver)	MTT	105.2	[11]
3"'-methoxy-6"- O-feruloy-4'-O- glucopyranosyl- phloretin (A7)	Bel 7402 (liver)	МТТ	85.6	[11]
Chalcone	LNCaP (prostate)	Apoptosis Assay	21.26 ± 0.60% apoptosis at 100 μΜ	[4]
2',6'-dihydroxy- 4'-methoxy- dihydrochalcone	LNCaP (prostate)	Apoptosis Assay	21.43 ± 0.82% apoptosis at 100 μΜ	[4]
2',6'-dihydroxy- 4,4'dimethoxy- dihydrochalcone	LNCaP (prostate)	Apoptosis Assay	21.63 ± 0.89% apoptosis at 100 μΜ	[4]
Phloretin	LNCaP (prostate)	Apoptosis Assay	12.50 ± 0.48% apoptosis at 100	[4]



μΜ

Neuroprotective Effects

Dihydrochalcones have shown promise in the realm of neuroprotection, with studies indicating their ability to mitigate neuroinflammation, reduce oxidative stress in neuronal cells, and inhibit key enzymes implicated in neurodegenerative diseases like Alzheimer's disease.[12][13] For example, certain dihydrochalcones can inhibit β -secretase (BACE1), an enzyme involved in the production of amyloid- β peptides.

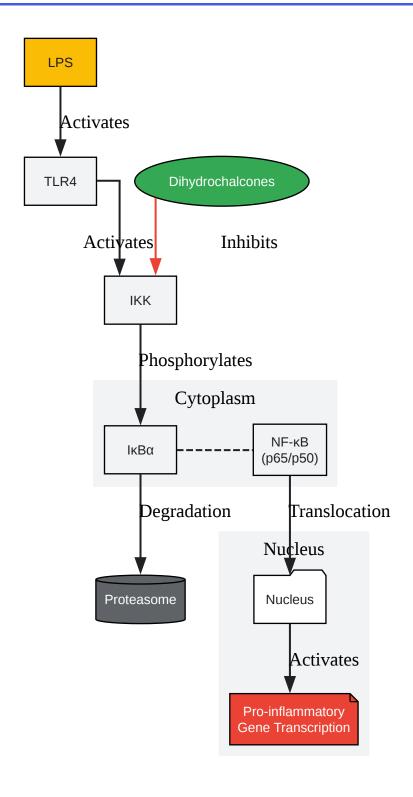
Key Signaling Pathways Modulated by Dihydrochalcones

The pharmacological effects of dihydrochalcones are intricately linked to their ability to modulate various intracellular signaling pathways.

NF-kB Signaling Pathway

The NF-kB signaling pathway is a critical regulator of inflammation and cell survival. Dihydrochalcones can inhibit this pathway by preventing the degradation of IkBa, which in turn sequesters the NF-kB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.





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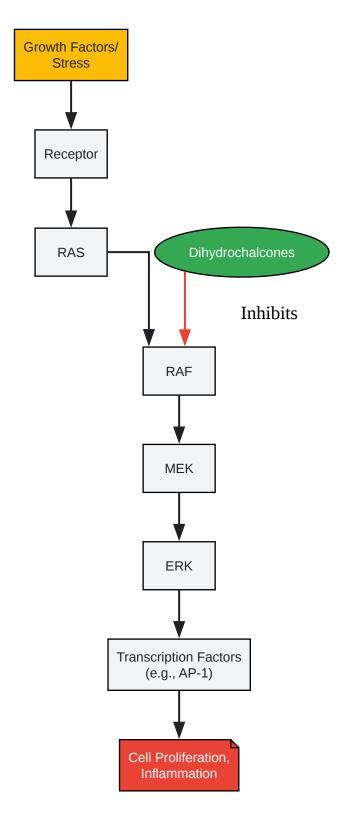
Figure 1: Dihydrochalcone inhibition of the NF-κB pathway.

MAPK Signaling Pathway



The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis.

Dihydrochalcones have been shown to modulate this pathway, which can contribute to their anti-cancer and anti-inflammatory effects.[3]





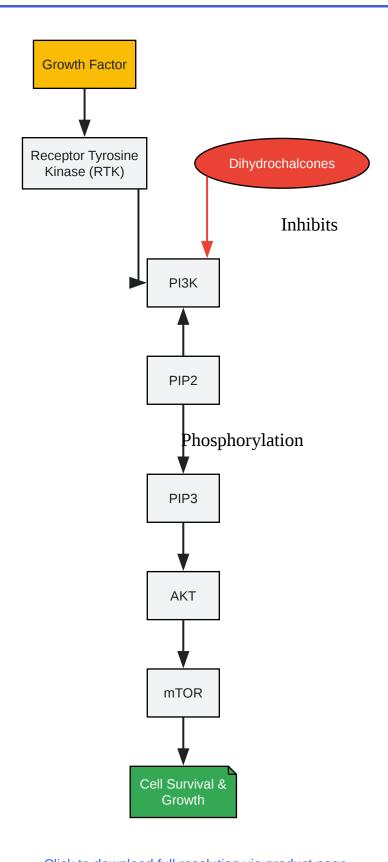
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Figure 2: Modulation of the MAPK/ERK pathway by dihydrochalcones.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a key regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is common in cancer. Dihydrochalcones can inhibit this pathway, leading to decreased cell proliferation and survival.[14]





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